N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine
Brand Name: Vulcanchem
CAS No.: 27702-18-7
VCID: VC18773750
InChI: InChI=1S/C22H16Cl2N6/c23-19-11-5-1-7-15(19)13-25-27-21-17-9-3-4-10-18(17)22(30-29-21)28-26-14-16-8-2-6-12-20(16)24/h1-14H,(H,27,29)(H,28,30)
SMILES:
Molecular Formula: C22H16Cl2N6
Molecular Weight: 435.3 g/mol

N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine

CAS No.: 27702-18-7

Cat. No.: VC18773750

Molecular Formula: C22H16Cl2N6

Molecular Weight: 435.3 g/mol

* For research use only. Not for human or veterinary use.

N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine - 27702-18-7

Specification

CAS No. 27702-18-7
Molecular Formula C22H16Cl2N6
Molecular Weight 435.3 g/mol
IUPAC Name 1-N,4-N-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine
Standard InChI InChI=1S/C22H16Cl2N6/c23-19-11-5-1-7-15(19)13-25-27-21-17-9-3-4-10-18(17)22(30-29-21)28-26-14-16-8-2-6-12-20(16)24/h1-14H,(H,27,29)(H,28,30)
Standard InChI Key LPOIDRKFQZSROR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=CC=CC=C4Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a planar phthalazine backbone (a bicyclic structure comprising two fused benzene rings and two nitrogen atoms at positions 1 and 4). Each nitrogen atom is functionalized with a methylideneamino group (N=CH-\text{N}=\text{CH}-) linked to a 2-chlorophenyl substituent. This configuration introduces steric hindrance and electronic effects due to the chlorine atoms’ electronegativity and the conjugated imine bonds .

Key structural identifiers include:

  • IUPAC Name: 1-N,4-N-Bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine.

  • Canonical SMILES: C1=CC=C(C(=C1)C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=CC=CC=C4Cl)Cl\text{C1=CC=C(C(=C1)C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=CC=CC=C4Cl)Cl}.

  • InChIKey: LPOIDRKFQZSROR-UHFFFAOYSA-N\text{LPOIDRKFQZSROR-UHFFFAOYSA-N}.

Physical and Chemical Properties

Experimental and computational data reveal the following characteristics:

PropertyValueSource
Density1.36 g/cm³
Boiling Point688.5°C at 760 mmHg
Flash Point370.2°C
Vapor Pressure8.29×10198.29 \times 10^{-19} mmHg at 25°C
LogP (Partition Coefficient)4.67
Polar Surface Area (PSA)81.02 Ų

The high logP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems . The low vapor pressure implies minimal volatility under standard conditions, which influences handling protocols .

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Preparation of Phthalazine-1,4-Diamine:
    Phthalazine derivatives are synthesized through cyclocondensation reactions. For example, ω-tetrabromorthoxylene reacts with hydrazine to form phthalazine, which is subsequently nitrated and reduced to yield 1,4-diaminophthalazine .

  • Schiff Base Formation:
    Phthalazine-1,4-diamine reacts with 2-chlorobenzaldehyde in a 1:2 molar ratio under reflux conditions. The reaction proceeds via nucleophilic addition of the amine groups to the aldehyde, followed by dehydration to form the imine (N=CH-\text{N}=\text{CH}-) linkages .

Phthalazine-1,4-diamine+22-ChlorobenzaldehydeΔN,N-Bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine+2H2O\text{Phthalazine-1,4-diamine} + 2 \, \text{2-Chlorobenzaldehyde} \xrightarrow{\Delta} \text{N,N-Bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine} + 2 \, \text{H}_2\text{O}

Optimization and Yield

  • Solvent: Ethanol or dichloroethane (DCE) is preferred for solubility and reaction efficiency .

  • Catalysts: Acidic conditions (e.g., acetic acid) accelerate imine formation, achieving yields >90% .

  • Purification: Column chromatography or recrystallization from ethanol removes unreacted intermediates .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for bioactive molecules:

  • Antimicrobial Agents: Structural analogs of phthalazine derivatives exhibit inhibitory activity against Escherichia coli and Staphylococcus aureus, with activity indices up to 80% .

  • Anticancer Research: Imine-functionalized phthalazines demonstrate potential in targeting cancer cell lines, though specific studies on this compound remain ongoing .

Materials Science

  • Coordination Chemistry: The imine nitrogen atoms act as ligands for transition metals (e.g., Cr³⁺, Mn²⁺, Fe³⁺), forming octahedral complexes with applications in catalysis and magnetism .

  • Polymer Additives: Its aromatic structure enhances thermal stability in polymer matrices, making it useful in high-temperature coatings .

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